molecular formula C7H6FNO3 B1374388 5-Amino-2-fluoro-3-hydroxybenzoic acid CAS No. 1025127-32-5

5-Amino-2-fluoro-3-hydroxybenzoic acid

Cat. No. B1374388
M. Wt: 171.13 g/mol
InChI Key: MTWVJKPFMPPDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-fluoro-3-hydroxybenzoic acid is a compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is similar to 3-Amino-2-hydroxybenzoic acid (AAHB), a nonsteroidal anti-inflammatory drug that inhibits the enzyme dehydroascorbate reductase .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluoro-3-hydroxybenzoic acid consists of a benzene ring with amino, fluoro, hydroxy, and carboxylic acid functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-fluoro-3-hydroxybenzoic acid are not well-documented, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .

Scientific Research Applications

Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil, synthesized using 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, demonstrated significant antitumor activity. Specifically, one derivative showed a pronounced inhibitory effect against liver cancer BEL-7402 cells, indicating potential applications in cancer treatment (Xiong et al., 2009).

Plant Disease Resistance

Fluorinated and chlorinated salicylate derivatives, including those with modifications in the 3- and/or 5-position of the benzoic acid ring, were found to be effective in inducing systemic acquired resistance (SAR) in plants. These compounds are instrumental in plant defense against pathogens and are being explored as novel plant protection agents (Silverman et al., 2005).

Fluorescent Sensing

A fluorogenic chemosensor synthesized from a compound structurally similar to 5-amino-2-fluoro-3-hydroxybenzoic acid showed high selectivity and sensitivity towards Al³⁺ ions. This compound holds potential for bio-imaging applications, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Antibiotic Production

The synthase gene responsible for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) was identified as crucial for the production of ansamycin and AHBA-related antibiotics in Actinomycetes. Targeting the AHBA synthase gene could be a strategy for screening ansamycin or AHBA-related antibiotic-producing strains, indicating potential in antibiotic development (Hui-tu et al., 2009).

Metabolic Pathway Studies

A novel coupled enzyme assay was developed to investigate the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This assay revealed an enzyme responsible for the deamination of a chemically unstable intermediate, suggesting applications in metabolic and enzymatic research (Orii et al., 2004).

Safety And Hazards

Safety data sheets suggest that exposure to 5-Amino-2-fluoro-3-hydroxybenzoic acid should be avoided. It can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5-amino-2-fluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWVJKPFMPPDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluoro-3-hydroxybenzoic acid

CAS RN

1025127-32-5
Record name 5-amino-2-fluoro-3-hydroxybenzoic acid
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